1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Catalog No.
S3304575
CAS No.
1358532-78-1
M.F
C22H20ClN3O2S
M. Wt
425.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quino...

CAS Number

1358532-78-1

Product Name

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

IUPAC Name

1-[4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.93

InChI

InChI=1S/C22H20ClN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)

InChI Key

KSTVRCGFJZCLGW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl

solubility

not available

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound that belongs to the quinoline family, characterized by its unique structural features. The compound has a molecular formula of C22H20ClN3O2SC_{22}H_{20}ClN_{3}O_{2}S and a molecular weight of approximately 425.93 g/mol. Its structure includes a quinoline ring system, a thiomorpholine moiety, and an ethanone functional group, which contribute to its potential biological activities and applications in medicinal chemistry .

  • Formation of Quinoline Derivative: The initial step typically involves the reaction of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thiomorpholine-4-carbonyl chloride to form a thiomorpholine-substituted quinoline derivative.
  • Amination Reaction: This intermediate is then subjected to an amination reaction with 4-amino-N-(4-chlorophenyl)benzenesulfonamide, resulting in the formation of a more complex quinoline derivative.
  • Esterification: The final step involves the reaction of the resulting compound with ethyl 2-oxo-2-phenylacetate in the presence of sodium hydride, yielding the target compound .

Preliminary studies suggest that 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone exhibits significant biological activity. It may interact with various molecular targets, potentially disrupting cellular functions. The quinoline core can intercalate with DNA, leading to cytotoxic effects, while the thiomorpholine moiety may enhance cellular penetration and bioavailability. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.

The synthesis methods for this compound are primarily based on multi-step organic reactions:

  • Step 1: Reacting 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thiomorpholine derivatives.
  • Step 2: Conducting an amination reaction to introduce the phenyl group.
  • Step 3: Performing esterification to finalize the structure.

Each step requires careful control of reaction conditions to optimize yield and purity .

Interaction studies are crucial for understanding how 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone interacts with biological systems. Preliminary findings indicate that it may inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects. Further detailed interaction studies using techniques such as molecular docking and binding assays are needed to clarify these interactions .

Several compounds share structural similarities with 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone, including:

Compound NameStructure FeaturesUnique Aspects
ChloroquineAntimalarial agent; simpler structureWell-known for antimalarial properties
QuinineAntimalarial agent; different substitution patternHistorical significance in treating malaria
MefloquineQuinoline derivative; potent antimalarialDifferent side effects compared to chloroquine
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)...Related quinoline derivativeMay have distinct pharmacokinetic properties

While these compounds share a common quinoline core, the presence of the thiomorpholine moiety in 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone may confer additional biological activities and improve pharmacological properties compared to its counterparts .

XLogP3

4.5

Dates

Last modified: 08-19-2023

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